molecular formula C11H11ClN4S B4687591 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B4687591
M. Wt: 266.75 g/mol
InChI Key: JRUNOFPSFGSFFD-UHFFFAOYSA-N
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Description

3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with carbon disulfide followed by cyclization can yield triazole rings.

    Introduction of the allylthio group: This step involves the substitution of a suitable leaving group with an allylthio group. Common reagents for this reaction include allylthiol and a base such as sodium hydride.

    Attachment of the chlorophenyl group: This can be accomplished through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazole intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the allylthio group or to modify the triazole ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

    Medicine: Due to its biological activities, 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of various drugs. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness. Similar compounds include:

    3-(methylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine: This compound has a methylthio group instead of an allylthio group, which may result in different chemical and biological properties.

    3-(allylthio)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine: The position of the chlorine atom on the phenyl ring is different, which can affect the compound’s reactivity and interactions with molecular targets.

    3-(allylthio)-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine: The substitution of chlorine with fluorine can lead to changes in the compound’s electronic properties and biological activity.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4S/c1-2-7-17-11-15-14-10(16(11)13)8-5-3-4-6-9(8)12/h2-6H,1,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUNOFPSFGSFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 2
3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
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3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
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Reactant of Route 6
3-(allylthio)-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

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